molecular formula C9H9N7O B1483840 1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol CAS No. 2098045-71-5

1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol

Cat. No.: B1483840
CAS No.: 2098045-71-5
M. Wt: 231.21 g/mol
InChI Key: SZEXTNOUFICFLG-UHFFFAOYSA-N
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Description

1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a synthetic organic compound that features both azido and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the pyrazin-2-yl group: This step involves the coupling of the pyrazole ring with a pyrazine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Azidation: The azido group can be introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hypervalent iodine compounds.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

    Oxidation: Formation of nitrenes, which can further react to form various products.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioorthogonal reagent for labeling biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in click chemistry reactions, forming stable triazole linkages.

Comparison with Similar Compounds

Similar Compounds

    1-(2-azidoethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.

    1-(2-azidoethyl)-3-(pyrimidin-2-yl)-1H-pyrazol-5-ol: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

Properties

IUPAC Name

2-(2-azidoethyl)-5-pyrazin-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N7O/c10-15-13-3-4-16-9(17)5-7(14-16)8-6-11-1-2-12-8/h1-2,5-6,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEXTNOUFICFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CC(=O)N(N2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 2
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 3
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 4
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 5
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 6
1-(2-azidoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol

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